molecular formula C24H40N8O11S2 B122414 AC-PEN-ARG-GLY-ASP-CYS-OH CAS No. 151171-08-3

AC-PEN-ARG-GLY-ASP-CYS-OH

Cat. No.: B122414
CAS No.: 151171-08-3
M. Wt: 680.8 g/mol
InChI Key: FLJZYJMUWOPMQL-IAFOQGIUSA-N
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Description

AC-PEN-ARG-GLY-ASP-CYS-OH is a synthetic compound with a unique structure that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: AC-PEN-ARG-GLY-ASP-CYS-OH can be synthesized through several methods, including solid-phase extraction techniques and organometallic reactions. One common synthetic route involves the reaction of a metal with an organic halide, followed by metal displacement and metathesis . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale solid-phase extraction techniques. These methods are favored for their efficiency and ability to produce high-purity compounds. The process involves the use of advanced sorbent technology and environmentally friendly approaches to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: AC-PEN-ARG-GLY-ASP-CYS-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve optimal results .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of this compound. Substitution reactions typically result in the replacement of functional groups with new ones, altering the compound’s properties .

Mechanism of Action

The mechanism of action of AC-PEN-ARG-GLY-ASP-CYS-OH involves its interaction with specific molecular targets and pathways. It acts by binding to target proteins and enzymes, altering their activity and leading to various biological effects. The compound’s effects are mediated through pathways involving oxidative stress, immune modulation, and cellular signaling . These interactions are crucial for its therapeutic and antimicrobial properties.

Comparison with Similar Compounds

AC-PEN-ARG-GLY-ASP-CYS-OH is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include other organometallic complexes and synthetic organic molecules with comparable functional groups . this compound stands out for its higher stability, selectivity, and efficiency in various applications . This uniqueness makes it a valuable compound in scientific research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties, diverse reactivity, and wide range of applications make it a valuable subject of study. Continued research on this compound will likely uncover even more uses and benefits, further solidifying its importance in science and industry.

Properties

IUPAC Name

(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-acetamido-3-methyl-3-sulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N8O9S2.C2H4O2/c1-11(32)27-16(22(2,3)41)19(36)29-12(5-4-7-25-21(23)24)17(34)26-9-15(33)28-13(6-8-31)18(35)30-14(10-40)20(37)39-38;1-2(3)4/h8,10,12-14,16,38,41H,4-7,9H2,1-3H3,(H,26,34)(H,27,32)(H,28,33)(H,29,36)(H,30,35)(H4,23,24,25);1H3,(H,3,4)/t12-,13-,14-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJZYJMUWOPMQL-IAFOQGIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC=O)C(=O)NC(C=S)C(=O)OO)C(C)(C)S.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC=O)C(=O)N[C@@H](C=S)C(=O)OO)C(C)(C)S.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N8O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934184
Record name Acetic acid--11-(3-carbamimidamidopropyl)-4,7,10,13,16-pentahydroxy-2-methanethioyl-5-(2-oxoethyl)-14-(2-sulfanylpropan-2-yl)-3,6,9,12,15-pentaazaheptadeca-3,6,9,12,15-pentaene-1-peroxoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151171-08-3
Record name Cyclo(acetyl-penicillamyl-arginyl-glycyl-aspartyl-cysteinyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151171083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid--11-(3-carbamimidamidopropyl)-4,7,10,13,16-pentahydroxy-2-methanethioyl-5-(2-oxoethyl)-14-(2-sulfanylpropan-2-yl)-3,6,9,12,15-pentaazaheptadeca-3,6,9,12,15-pentaene-1-peroxoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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